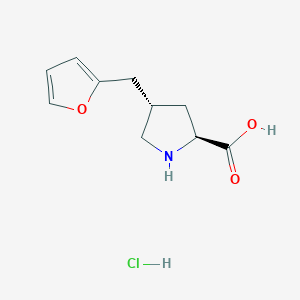
rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride: is a chemical compound that features a pyrrolidine ring substituted with a furan-2-ylmethyl group and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethyl halide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.
Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it into an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its ability to mimic certain natural substrates.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its ability to act as a precursor for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid
- rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid methyl ester
- rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid ethyl ester
Uniqueness
The hydrochloride salt form of rel-(2S,4S)-4-(Furan-2-ylmethyl)pyrrolidine-2-carboxylic acid offers enhanced solubility and stability compared to its free acid or ester counterparts. This makes it particularly useful in applications where solubility and stability are critical factors.
Properties
Molecular Formula |
C10H14ClNO3 |
|---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
(2S,4S)-4-(furan-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO3.ClH/c12-10(13)9-5-7(6-11-9)4-8-2-1-3-14-8;/h1-3,7,9,11H,4-6H2,(H,12,13);1H/t7-,9+;/m1./s1 |
InChI Key |
YYTSAJFELZRCIG-JXLXBRSFSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CO2.Cl |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC=CO2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


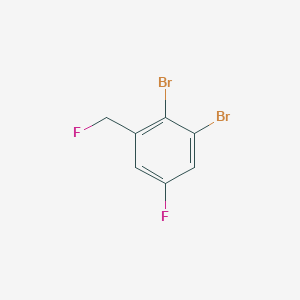
![7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B14049415.png)
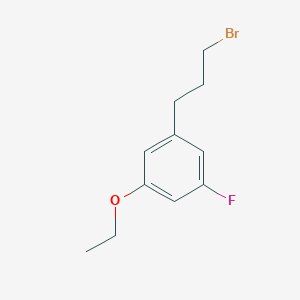
![(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B14049437.png)

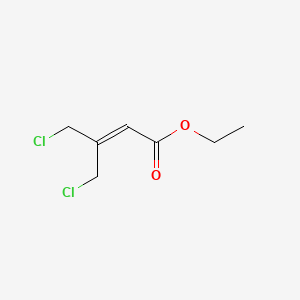
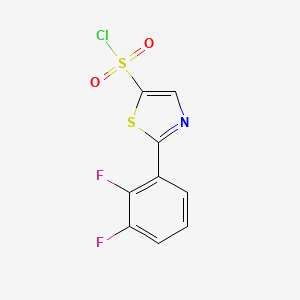
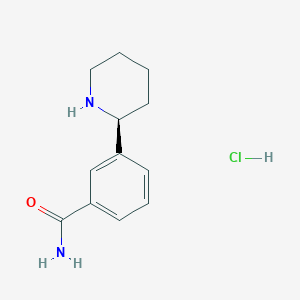



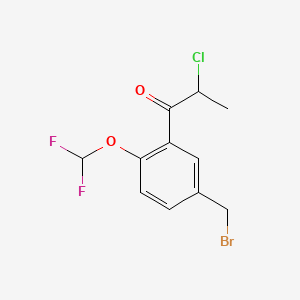
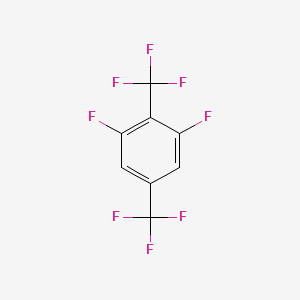
![5-[(4-Deuteriophenyl)methoxy]pentan-1-ol](/img/structure/B14049485.png)
